molecular formula C22H18Cl3NO2 B2693762 (4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone CAS No. 478050-11-2

(4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone

Katalognummer B2693762
CAS-Nummer: 478050-11-2
Molekulargewicht: 434.74
InChI-Schlüssel: GYOAHBGWMYFOGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound (4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone is a complex organic molecule. It is related to Rimonabant, an antiobesity agent . The molecule contains several functional groups, including a chlorophenyl group, a furyl group, and a tetrahydropyrrole group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. For example, 4-Chlorochalcone, a related compound, can undergo a conjugate addition reaction with pyrrole in the presence of AlKIT-5 (a mesoporous 3D aluminosilicate catalyst) to form the corresponding C2-alkylated pyrrole derivatives .

Wissenschaftliche Forschungsanwendungen

Synthesis and Potential Therapeutic Applications

  • A series of compounds similar to the specified chemical, focusing on the synthesis and evaluation for therapeutic applications, was developed. These compounds have been investigated for their inhibitory activity against enzymes like α-glucosidase, showing considerable potential. The synthesis involves a linear bi-step approach, highlighting the compound's versatility in drug discovery, especially for diabetes management (Abbasi et al., 2019).

Biocatalysis in Drug Synthesis

  • The use of microbial cells for biocatalysis, specifically in the synthesis of chiral intermediates for drugs like Betahistine, showcases the relevance of similar compounds in producing essential pharmaceuticals. This study emphasizes the efficiency of microbial cells in creating high-yield, enantiomerically enriched pharmaceutical intermediates, which are crucial for developing drugs with fewer side effects (Ni et al., 2012).

Structural Analysis and Crystallography

  • Detailed structural analysis of related compounds through techniques like X-ray crystallography provides insights into their molecular configurations, intermolecular interactions, and potential for forming inclusion complexes. Such studies are fundamental in the design and development of new materials and pharmaceuticals (Lakshminarayana et al., 2009).

Antimicrobial and Anticancer Activity

  • Novel derivatives displaying significant antimicrobial and anticancer activities highlight the therapeutic potential of compounds with structural similarities. The synthesis and evaluation of these derivatives underscore their role in developing new treatments for infectious diseases and cancer, demonstrating the broad applicability of such chemical frameworks in medicinal chemistry (Hafez et al., 2016).

Molecular Docking and Computational Studies

  • Computational studies, including molecular docking and quantum chemical analyses, are essential for understanding the interaction mechanisms of these compounds with biological targets. Such studies can predict the binding affinity of compounds to specific proteins, aiding in the design of drugs with high specificity and potency. The antimicrobial activity and potential as anticancer agents are particularly highlighted, showing the compound's promise in therapeutic applications (Sivakumar et al., 2021).

Eigenschaften

IUPAC Name

(4-chlorophenyl)-[4-[5-(2,4-dichlorophenyl)furan-2-yl]-1-methylpyrrolidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl3NO2/c1-26-11-17(18(12-26)22(27)13-2-4-14(23)5-3-13)21-9-8-20(28-21)16-7-6-15(24)10-19(16)25/h2-10,17-18H,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYOAHBGWMYFOGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(C(C1)C(=O)C2=CC=C(C=C2)Cl)C3=CC=C(O3)C4=C(C=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chlorophenyl){4-[5-(2,4-dichlorophenyl)-2-furyl]-1-methyltetrahydro-1H-pyrrol-3-yl}methanone

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.